molecular formula C6H14O2<br>HO(CH2)6OH<br>C6H14O2 B165255 Hexane-1,6-diol CAS No. 629-11-8

Hexane-1,6-diol

Cat. No. B165255
CAS RN: 629-11-8
M. Wt: 118.17 g/mol
InChI Key: XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Description

Hexane-1,6-diol is a substance that is commonly used as a solvent in cosmetics . It can exist in different forms such as a liquid or a solid, either colorless or white in appearance . It is a versatile chemical compound commonly used in the polymer industry . It is used as a building block or monomer for the synthesis of various polymers and polymer-based materials .


Synthesis Analysis

Hexane-1,6-diol is prepared by the hydrogenation of adipic acid or its esters . A recent study reported the development of a biocatalytic cascade process for the biotransformation of cyclohexane to Hexane-1,6-diol under mild conditions in a one-pot–one-step manner .


Molecular Structure Analysis

Hexane-1,6-diol is a diol that is hexane substituted by hydroxy groups at positions 1 and 6 . It has a molecular formula of C6H14O2 and a molecular weight of 118.17 g/mol .


Chemical Reactions Analysis

Hexane-1,6-diol undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,6-hexanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .


Physical And Chemical Properties Analysis

Hexane-1,6-diol is a colorless water-soluble solid . It has a molecular weight of 118.1742 .

Scientific Research Applications

  • Polyesterification and Isomerization Studies :Hexane-1,6-diol is utilized in polyesterification and isomerization reactions with maleic anhydride. This process, studied without a catalyst, involves determining the structure and concentration of oligoester species and understanding the kinetics of these reactions (Andreis, Veksli, & Meić, 1985).

  • Chemical Reactions with Triethylamine :The compound reacts with triethylamine in dichloroethane, where both hydroxy groups in hexane-1,6-diol are equally reactive. This reaction helps in determining stability constants and thermodynamic values for these interactions (Różycka-Roszak & Turska, 1985).

  • Catalytic Hydrogenolysis Research :In the hydrogenolysis of dimethyl adipate over CuZnAl catalysts, hexane-1,6-diol is produced along with several by-products. The study focuses on identifying these by-products and establishing a reaction pathway for their formation (Kubička et al., 2018).

  • Synthesis from 5-Hydroxymethylfurfural :Hexane-1,6-diol is synthesized from 5-hydroxymethylfurfural using double-layered catalysts in a fixed-bed reactor. The study highlights the importance of the reaction solvent and the pressure of hydrogen in this process (Xiao et al., 2016).

  • Spectroscopic and Thermodynamic Studies :The compound is studied for its enthalpies of dilution in water and nuclear relaxation times. This research helps in understanding the molecular interactions in solution and correlates these with relaxation times and enthalpic self-interaction coefficients (Ambrosone et al., 1991).

  • Polymerization Processes :Hexane-1,6-diol plays a role in polymerization, such as in the living and block polymerization of α-olefins using a Ni(II)-α-diimine catalyst. This process explores the synthesis of various polymers and copolymers, highlighting the versatility of hexane-1,6-diol in polymer chemistry (Yuan et al., 2005).

  • Study of Molecular Motions in Polymer Chains :Solid-state NMR experiments on hexane-1,6-diyl bis(p-nitrobenzoate) provide insights into the molecular dynamics of the central alkyl chain in polymer chains, contributing significantly to the understanding of polymer physics (Kujanpää & Riddell, 2000).

  • Enzymatic Synthesis of Polyesters :The compound is used in enzymatic synthesis processes. For example, the condensation of hexane-1,6-diol with adipic acid, catalyzed by immobilized Candida antarctica lipase, leads to the formation of polyesters, showcasing its application in green chemistry (Binns, Harffey, Roberts, & Taylor, 1999).

Safety And Hazards

Hexane-1,6-diol has low toxicity and low flammability, and is generally considered as safe . It is not irritating to skin, but may irritate the respiratory tract or mucous membranes . Dust or vapor of the compound can irritate or damage the eyes .

properties

IUPAC Name

hexane-1,6-diol
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InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
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InChI Key

XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCO)CCO
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Molecular Formula

Record name 1,6-HEXANEDIOL
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Related CAS

31762-63-7, 27236-13-1
Record name Poly(hexamethylene oxide)
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Record name 1,6-Hexanediol, homopolymer
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DSSTOX Substance ID

DTXSID1027265
Record name 1,6-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS.
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Boiling Point

208 °C
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Flash Point

101 °C, 102 °C (216 °F) - closed cup
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Solubility

Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good
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Density

0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³
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Vapor Density

4.07 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007
Record name 1,6-Hexanediol
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Impurities

... Impurities are various diols and epsilon-caprolactone as well as traces of water.
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Product Name

Hexane-1,6-diol

Color/Form

Crystalline needles

CAS RN

629-11-8, 27236-13-1
Record name 1,6-Hexanediol
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Melting Point

41.5 °C, 42.8 °C
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Synthesis routes and methods I

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,6-Hexanediol is prepared from a carboxylic acid mixture comprising adipic acid, 6-hydroxycaproic acid and small amounts of 1,4-cyclohexanediols which is obtained as a by-product in the oxidation of cyclohexane to cyclohexanone/cyclohexanol by water extraction of the reaction mixture, by esterification of the acids and hydrogenation wherein
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-cyclohexanediols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexane-1,6-diol
Reactant of Route 2
Hexane-1,6-diol
Reactant of Route 3
Hexane-1,6-diol
Reactant of Route 4
Hexane-1,6-diol
Reactant of Route 5
Hexane-1,6-diol
Reactant of Route 6
Hexane-1,6-diol

Citations

For This Compound
1,010
Citations
FH Mattson, RA Volpenhein - Journal of Lipid Research, 1972 - Elsevier
The digestion in vitro by pancreatic lipase (EC 3.1.1.3) of the mono- and dioleate esters of hexane-1,6-diol has been studied. Under the conditions employed, the pathways for the lysis …
Number of citations: 10 www.sciencedirect.com
SH Christensen, EPK Olsen, J Rosenbaum… - Organic & Biomolecular …, 2015 - pubs.rsc.org
A variety of primary alcohols have been investigated as convenient substrates for the ex situ delivery of carbon monoxide and molecular hydrogen in a two-chamber reactor. The …
Number of citations: 53 pubs.rsc.org
MS Refat, MY El-Sayed, AMA Adam, HA Saadv… - International Journal of …, 2013 - Elsevier
Electron donor-acceptor complexes (CT-complexes) formed between hexane-1,6-diol (hexol) as a donor with quinol (Q (OH) 2 ), picric acid (PA), 1,3-dinitrobenzene (DNB), chloranilic …
Number of citations: 24 www.sciencedirect.com
M Legraverend, H Boumchita… - Journal of heterocyclic …, 1990 - Wiley Online Library
New acyclic purine nucleoside analogs lacking the C(3′)C(4′) bond, have been prepared from 4‐aminocyclohexene and evaluated for antiviral activity. A new synthesis of 4‐…
Number of citations: 8 onlinelibrary.wiley.com
CD Dithugoe, J van Marwijk, MS Smit… - …, 2019 - Wiley Online Library
Biocatalytic production of lactones, and in particular ϵ‐caprolactone (CL), have gained increasing interest as a greener route to polymer building blocks, especially through the use of …
A Inglese, RH Wood - The Journal of Chemical Thermodynamics, 1996 - Elsevier
The heat capacities of dilute aqueous solutions of 1-propanol, butane-1,4-diol, and hexane-1,6-diol have been measured at 300 K
Number of citations: 23 www.sciencedirect.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1996 - ACS Publications
Ideal-gas enthalpies of formation of butyl vinyl ether, 1,2-dimethoxyethane, methyl glycolate, bicyclo[2.2.1]hept-2-ene, 5-vinylbicyclo[2.2.1]hept-2-ene, trans-azobenzene, butyl acrylate, …
Number of citations: 110 pubs.acs.org
NN Smirnova, KV Kandeev, TA Bykova… - Russian chemical …, 2006 - Springer
The temperature dependences of the heat capacity of partially crystalline linear polyurethanes based on 1,6-hexamethylenediisocyanate with butane-1,4-diol and hexane-1,6-diol were …
Number of citations: 4 link.springer.com
M Perbost, M Lucas, C Chavis… - Nucleosides & …, 1992 - Taylor & Francis
The synthesis of racemic diethyl succinate and dimethyl adipate substituted in their 2 and 3 position respectively by usual heterocyclic bases are described via the Michael addition of …
Number of citations: 17 www.tandfonline.com
S Nishikawa - Journal of the Chemical Society, Faraday Transactions …, 1983 - pubs.rsc.org
Ultrasonic absorption in the frequency range 15–220 MHz and ultrasonic velocities at 2.5 MHz have been measured in aqueous solutions of pentane-1,5-diol and hexane-1,6-diol at 20 …
Number of citations: 4 pubs.rsc.org

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